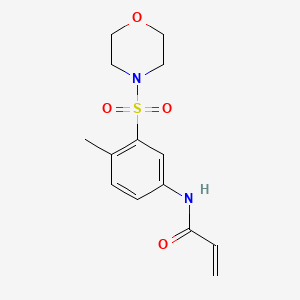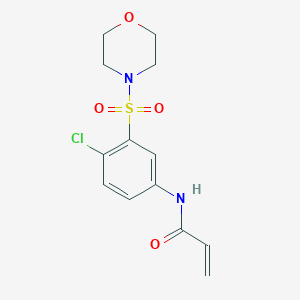![molecular formula C10H16ClN3S B7541720 5-Chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole](/img/structure/B7541720.png)
5-Chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CDMT and has a molecular formula of C11H18ClN3S.
Applications De Recherche Scientifique
5-Chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole has potential applications in various fields of scientific research. It has been studied for its antimicrobial, antifungal, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes, disrupting cellular processes, and inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, induce apoptosis in cancer cells, and exhibit anti-inflammatory and antioxidant properties. It has also been shown to cause changes in the levels of certain biomolecules such as DNA, RNA, and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole in lab experiments is its potential for use in various fields of scientific research. It is a versatile compound that has been studied for its antimicrobial, anticancer, and fluorescent properties. However, one of the limitations of using this compound is its toxicity. It has been shown to have toxic effects on certain cell lines and may require special handling and disposal procedures.
Orientations Futures
There are several future directions for research on 5-Chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole. Some of these include:
1. Investigation of its potential as a photosensitizer for photodynamic therapy.
2. Study of its effects on different types of cancer cells.
3. Development of new synthetic methods for the preparation of this compound.
4. Investigation of its potential as a fluorescent probe for the detection of metal ions.
5. Study of its effects on different types of bacteria and fungi.
Conclusion:
In conclusion, this compound is a compound that has potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new drugs, probes, and therapies for various diseases and conditions.
Méthodes De Synthèse
The synthesis of 5-Chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole involves the reaction of 5-chloro-2-mercaptobenzothiazole with 3,5-dimethylpiperidin-1-amine in the presence of a suitable solvent and catalyst. The reaction is carried out at a specific temperature and pressure, and the resulting product is purified using various techniques such as column chromatography, recrystallization, and distillation.
Propriétés
IUPAC Name |
5-chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3S/c1-7-3-8(2)5-14(4-7)6-9-10(11)15-13-12-9/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUIILRXKBXIQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=C(SN=N2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(furan-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B7541642.png)


![Methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate](/img/structure/B7541666.png)
![Methyl 2-[methyl(pyridine-2-carbonyl)amino]acetate](/img/structure/B7541679.png)
![6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7541689.png)
![Methyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7541696.png)
![Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate](/img/structure/B7541701.png)

![(2,5-Dimethylthiophen-3-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541713.png)



